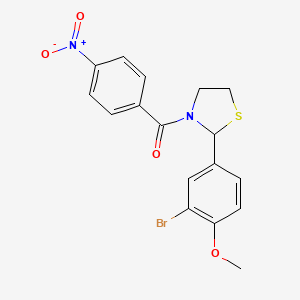![molecular formula C17H21N3O3S B11046108 4-(4-ethoxyphenyl)-7-hydroxy-1-(propan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11046108.png)
4-(4-ethoxyphenyl)-7-hydroxy-1-(propan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the systematic name 4-(4-ethoxyphenyl)-7-hydroxy-1-(propan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one , belongs to the class of heterocyclic compounds. Its molecular formula is C₁₆H₂₀N₂O₃S with a molecular weight of approximately 320.4 g/mol .
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. While I don’t have specific details on the exact synthetic pathway, it likely includes reactions such as cyclization, oxidation, and substitution.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is scarce. research articles and patents might provide more insights.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The hydroxy group at position 7 could undergo oxidation to form a ketone.
Substitution: The ethoxy group at position 4 is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Oxidation: Oxidizing agents like chromic acid (CrO₃) or potassium permanganate (KMnO₄).
Substitution: Alkyl halides (e.g., ethyl bromide) as electrophiles.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The major products would include derivatives resulting from the above reactions, such as ketones, alcohols, and substituted pyrazolo-thiazepines.
Aplicaciones Científicas De Investigación
Medicine: It might exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers could explore its reactivity and use it as a building block.
Industry: It could serve as a precursor for other compounds.
Mecanismo De Acción
The exact mechanism of action remains unknown. Further studies are needed to elucidate its interactions with molecular targets and pathways.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, we can compare its structure and properties with related heterocyclic molecules.
Remember, always consult primary literature for the most up-to-date and detailed information.
Propiedades
Fórmula molecular |
C17H21N3O3S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
4-(4-ethoxyphenyl)-1-propan-2-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C17H21N3O3S/c1-4-23-12-7-5-11(6-8-12)15-14-16(18-13(21)9-24-15)20(10(2)3)19-17(14)22/h5-8,10,15H,4,9H2,1-3H3,(H,18,21)(H,19,22) |
Clave InChI |
DHZZMIICUCAUQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B11046044.png)
![3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11046045.png)
![3-(3,5-Difluorobenzyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046051.png)
![1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbamoyl]-3-(2-oxo-2-phenylethyl)-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11046059.png)
![2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11046060.png)
![13-(methoxymethyl)-11-methyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11046067.png)
![N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11046071.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11046077.png)
![2-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarboximidamide](/img/structure/B11046089.png)
![1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone](/img/structure/B11046096.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11046097.png)

![7-(4-methoxyphenyl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11046112.png)
![1-cyclopentyl-4-(4-fluorophenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11046113.png)